2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is commonly used as an n-type dopant in various organic electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 2-hexyl-1,3-dimethylbenzimidazole with an iodinating agent under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: It can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has a wide range of scientific research applications:
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-donating properties. It interacts with molecular targets by donating electrons, which can lead to the formation of new chemical bonds or the stabilization of existing ones. This electron donation enhances the conductivity of organic semiconductors and facilitates charge transfer processes in electronic devices .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another n-type dopant used in organic electronics.
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant for C60 fullerene and other organic semiconductors.
Uniqueness
2-Hexyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific structural features, which provide a balance between electron-donating ability and stability. This makes it particularly effective in enhancing the performance of organic electronic devices .
Properties
CAS No. |
78483-77-9 |
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Molecular Formula |
C15H25IN2 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
2-hexyl-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C15H24N2.HI/c1-4-5-6-7-12-15-16(2)13-10-8-9-11-14(13)17(15)3;/h8-11,15H,4-7,12H2,1-3H3;1H |
InChI Key |
GQPSCRFZIDBZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1[NH+](C2=CC=CC=C2N1C)C.[I-] |
Origin of Product |
United States |
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